Cas no 2138202-87-4 (1H-1,2,3-Triazole-4-methanamine, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel-)

1H-1,2,3-Triazole-4-methanamine, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel-, is a chiral triazole derivative featuring a cyclopentyl backbone with an amine functional group. Its stereospecific structure, particularly the (1R,3S) configuration, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The α,α-dimethyl substitution enhances steric stability, while the triazole moiety offers versatile reactivity for click chemistry and heterocyclic modifications. This compound is particularly useful in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its rigid, conformationally constrained scaffold. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
1H-1,2,3-Triazole-4-methanamine, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel- structure
2138202-87-4 structure
Product Name:1H-1,2,3-Triazole-4-methanamine, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel-
CAS No:2138202-87-4
MF:C10H19N5
MW:209.291361093521
CID:5280318
PubChem ID:165858813
Update Time:2025-05-24

1H-1,2,3-Triazole-4-methanamine, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4-methanamine, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel-
    • 2138202-87-4
    • EN300-695753
    • rac-(1R,3S)-3-[4-(2-aminopropan-2-yl)-1H-1,2,3-triazol-1-yl]cyclopentan-1-amine
    • Inchi: 1S/C10H19N5/c1-10(2,12)9-6-15(14-13-9)8-4-3-7(11)5-8/h6-8H,3-5,11-12H2,1-2H3/t7-,8+/m0/s1
    • InChI Key: YYCZEEPWPKIONG-JGVFFNPUSA-N
    • SMILES: N1(C=C(C(C)(C)N)N=N1)[C@@H]1CC[C@@H](C1)N

Computed Properties

  • Exact Mass: 209.16404563g/mol
  • Monoisotopic Mass: 209.16404563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 82.8Ų

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • Boiling Point: 372.9±52.0 °C(Predicted)
  • pka: 10.26±0.40(Predicted)

1H-1,2,3-Triazole-4-methanamine, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel- Pricemore >>

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Additional information on 1H-1,2,3-Triazole-4-methanamine, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel-

Professional Introduction to Compound with CAS No. 2138202-87-4 and Product Name: 1H-1,2,3-Triazole-4-methanamine, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel-

1H-1,2,3-Triazole-4-methanamine, 1-[(1R,3S)-3-aminocyclopentyl]-α,α-dimethyl-, rel (CAS No. 2138202-87-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the triazole class of heterocyclic compounds, which are well-known for their broad spectrum of applications in medicinal chemistry. The presence of a triazole ring in the molecular structure contributes to its stability and reactivity, making it a valuable scaffold for drug design.

The molecular structure of this compound features a 1H-1,2,3-triazole moiety connected to a 4-methanamine group. The (1R,3S)-3-aminocyclopentyl substituent adds an additional layer of stereochemical complexity, which is crucial for modulating the biological activity of the molecule. The α,α-dimethyl group further enhances the lipophilicity of the compound, potentially improving its pharmacokinetic properties. These structural elements collectively contribute to the compound's potential as a lead molecule in the development of novel therapeutic agents.

In recent years, there has been a growing interest in triazole derivatives due to their diverse pharmacological properties. Triazoles have been shown to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The 1H-1,2,3-triazole core is particularly noteworthy for its ability to form stable complexes with biological targets, making it an attractive scaffold for drug discovery. The specific arrangement of functional groups in this compound allows for selective interaction with biological receptors, which is essential for achieving high efficacy and low toxicity.

One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The stereochemistry introduced by the (1R,3S)-3-aminocyclopentyl group plays a critical role in determining the binding affinity and selectivity of the molecule. This level of structural control is essential for optimizing drug candidates and minimizing off-target effects. Additionally, the α,α-dimethyl substitution enhances the metabolic stability of the compound, which is a key factor in ensuring its bioavailability and therapeutic efficacy.

Recent studies have highlighted the importance of triazole derivatives in addressing unmet medical needs. For instance, researchers have explored the use of triazole-based compounds as inhibitors of kinases and other enzymes involved in cancer progression. The structural features of this compound make it a promising candidate for such applications. By leveraging computational modeling and high-throughput screening techniques, scientists have been able to identify novel analogs with enhanced potency and selectivity.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as asymmetric synthesis have been particularly useful in introducing the desired stereochemistry into the molecule. These synthetic approaches not only enhance the efficiency of production but also contribute to the scalability of manufacturing processes.

The pharmacological evaluation of this compound has revealed intriguing biological activities that warrant further investigation. Preclinical studies have demonstrated its potential as an inhibitor of specific enzymes implicated in inflammatory diseases and cancer. The ability to modulate these pathways could lead to novel therapeutic strategies that address complex diseases more effectively than existing treatments.

Moreover, the chemical diversity offered by this compound makes it a valuable tool for medicinal chemists exploring new drug candidates. By modifying various functional groups within its structure, researchers can generate libraries of derivatives with tailored properties. This approach allows for rapid optimization and fine-tuning of pharmacological profiles to meet specific therapeutic requirements.

The regulatory landscape for pharmaceutical compounds continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. As such compounds like this one move through preclinical and clinical development pipelines, they must undergo comprehensive assessments to ensure their suitability for human use. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing these research efforts efficiently.

In conclusion,1H-1H-2-triazole-methanamine, 1-[(1R,3S)-3-amino-cyclopentyl]-α,α-dimethyl,rel (CAS No.2138202—87—4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities.The combination o f functional groups such as triazole rings、a minocyclop entyl substituents、and α、α-dimethyl groups provides an excellent framework for designing novel therapeutic agents.Further research is warranted to fully explore its pharmacological potential and develop new treatments for various diseases.

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